molecular formula C13H15F3N2O4 B13033437 2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid

2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid

Cat. No.: B13033437
M. Wt: 320.26 g/mol
InChI Key: DAALTQGWNWMTSK-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid: , often referred to as Boc-protected trifluoromethylpyridine acetic acid , is a synthetic organic compound. Its chemical structure consists of a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety. Let’s break down its components:

    Pyridine Ring: The pyridine ring imparts aromaticity and basicity to the compound.

    Trifluoromethyl Group (CF₃): This electron-withdrawing group enhances lipophilicity and influences reactivity.

    Acetic Acid Moiety: The acetic acid functional group contributes acidity and solubility properties.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of Boc-protected trifluoromethylpyridine acetic acid. One common approach involves the following steps:

    Trifluoromethylation of Pyridine: The pyridine ring undergoes trifluoromethylation using a suitable reagent (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).

    Protection of Amine Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group, typically using Boc anhydride or Boc-protected amine reagents.

    Acetylation: The Boc-protected amine is acetylated with acetic anhydride or acetyl chloride.

b. Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in multi-step processes with careful purification and isolation.

Chemical Reactions Analysis

Boc-protected trifluoromethylpyridine acetic acid participates in various chemical reactions:

    Hydrolysis: Removal of the Boc protecting group using acid or base.

    Esterification: Conversion of the carboxylic acid group to an ester.

    Substitution Reactions: Nucleophilic substitution at the pyridine ring or acetic acid moiety.

    Reduction: Reduction of the trifluoromethyl group.

Major products include Boc-deprotected derivatives, esters, and substituted pyridines.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicinal Chemistry: As a building block for drug design due to its trifluoromethyl group’s bioisosteric properties.

    Agrochemicals: Potential herbicides or fungicides.

    Materials Science: Incorporation into polymers or materials with desired properties.

    Fluorine Chemistry: Studying reactivity and selectivity in fluorinated compounds.

Mechanism of Action

The exact mechanism of action depends on its specific application. For drug design, it may interact with biological targets via hydrogen bonding, hydrophobic interactions, or enzyme inhibition.

Comparison with Similar Compounds

Boc-protected trifluoromethylpyridine acetic acid stands out due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Similar compounds include other Boc-protected pyridine derivatives and trifluoromethyl-substituted acids.

Properties

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18-9(10(19)20)8-6-7(4-5-17-8)13(14,15)16/h4-6,9H,1-3H3,(H,18,21)(H,19,20)

InChI Key

DAALTQGWNWMTSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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